敌百虫 D12(四甲基 D12)

描述

Temephos-d12, also known as Temefos-d12, is the deuterium-labeled version of Temephos . It is an organophosphate larvicide used to treat water infested with disease-carrying insects, including mosquitoes, midges, and black fly larvae . It affects the central nervous system through the inhibition of cholinesterase, resulting in death before reaching the adult stage .

Synthesis Analysis

The synthesis of Temephos-d12 involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

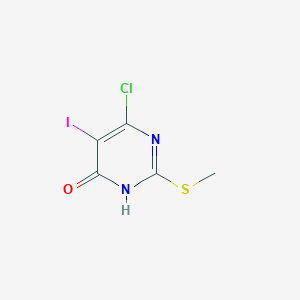

Molecular Structure Analysis

The molecular weight of Temephos-d12 is 478.54. Its formula is C16H8D12O6P2S3 . The SMILES representation of its structure is [2H]C([2H])([2H])OP(OC(C=C1)=CC=C1SC(C=C2)=CC=C2OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)(OC([2H])([2H])[2H])=S .

Chemical Reactions Analysis

As an organothiophosphate, Temephos-d12 is susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Physical And Chemical Properties Analysis

Temephos-d12 is a white, crystalline solid or liquid above 87°F . It is insoluble in water . The vapor pressure at 77°F is 0.00000007 mmHg .

科学研究应用

1. 遗传毒性和细胞抑制效应

敌百虫是一种有机磷农药,已被研究对人淋巴细胞和 HepG2 细胞的影响。在人淋巴细胞中,发现它会导致显着的细胞抑制效应和 DNA 损伤,但没有细胞毒性。相反,在 HepG2 细胞中,敌百虫引起稳定的 DNA 损伤,表明其生物转化在遗传毒性效应中的重要性 (Benítez-Trinidad 等,2015)。

2. 在媒介控制中的社区有效性

敌百虫已被广泛用于登革热媒介控制。一项系统的文献综述评估了其在减少媒介和登革热传播方面的有效性。当单独使用时,它始终显示出昆虫学指数的降低,但与其他干预措施结合使用时,其有效性有所不同 (George 等,2015)。

3. 成年大鼠的毒代动力学

一项关于敌百虫在雄性 Wistar 大鼠中的毒代动力学研究揭示了其广泛的代谢和分布,主要积聚在脂肪组织中。检测到敌百虫-亚砜和双酚 S 等代谢物,表明它作为暴露生物标志物的潜力 (Verdín-Betancourt 等,2021)。

4. 对乙酰胆碱酯酶抑制的影响

体外研究表明,敌百虫氧化产物可以抑制人红细胞乙酰胆碱酯酶,从而增加接触氯化饮用水时抑制的风险 (Verdín-Betancourt 等,2019)。

5. 登革病毒控制的优化

一种神经动态规划方法被用来模拟敌百虫在控制埃及伊蚊(登革病毒的媒介)中的有效性。该方法结合了人工神经网络和动态规划来优化媒介控制策略 (Putri & Hartono, 2018)。

6. 蚊子的抗性机制

对埃及伊蚊和白纹伊蚊(登革热和寨卡等病毒疾病的媒介)的研究已经发现,与通过基因扩增上调羧酸酯酶相关的敌百虫抗性。这表明这些物种中存在螯合抗性机制 (Grigoraki 等,2016)。

7. 人体生物转化途径

一项计算机模拟研究提出了敌百虫的人体生物转化途径,重点介绍了 S-氧化和氧化脱硫等基本反应。这项研究有助于了解敌百虫的代谢及其在人体中的潜在毒性作用 (Reyes-Chaparro 等,2020)。

作用机制

Target of Action

The primary target of Temephos-d12 (O,O,O’,O’-tetramethyl-d12) is the central nervous system of disease-carrying insects . It specifically inhibits the enzyme cholinesterase, which is crucial for the normal functioning of the nervous system .

Mode of Action

Temephos-d12 (O,O,O’,O’-tetramethyl-d12) interacts with its targets by inhibiting the action of cholinesterase in the central nervous system . This inhibition disrupts the normal functioning of the nervous system, leading to the death of the insect before it reaches the adult stage .

Biochemical Pathways

The biochemical pathway primarily affected by Temephos-d12 (O,O,O’,O’-tetramethyl-d12) is the cholinergic pathway . By inhibiting cholinesterase, Temephos-d12 disrupts the breakdown of acetylcholine, a neurotransmitter essential for the transmission of nerve impulses. This disruption leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves and ultimately resulting in the death of the insect .

Pharmacokinetics

It is known that the compound’s efficacy can be influenced by its absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the bioavailability of Temephos-d12 is an area of ongoing research .

Result of Action

The molecular and cellular effects of Temephos-d12 (O,O,O’,O’-tetramethyl-d12) action primarily involve the disruption of normal nervous system function . By inhibiting cholinesterase, Temephos-d12 causes an overstimulation of the nerves, leading to paralysis and death of the insect before it can reach the adult stage .

Action Environment

The action, efficacy, and stability of Temephos-d12 (O,O,O’,O’-tetramethyl-d12) can be influenced by various environmental factors. For instance, the compound is often used in aquatic environments to control disease-carrying insects such as mosquitoes, midges, and black fly larvae . The specific environmental conditions in these habitats, including temperature, pH, and the presence of other organisms, can potentially affect the action of Temephos-d12 .

安全和危害

Exposure to Temephos-d12 can occur through inhalation, skin absorption, ingestion, and skin or eye contact . Symptoms of exposure include eye irritation, blurred vision, dizziness, breathing difficulty, salivation, abdominal cramps, nausea, diarrhea, and vomiting . It targets the eyes, respiratory system, central nervous system, cardiovascular system, and blood cholinesterase .

未来方向

While Temephos-d12 is widely used in research and has potential applications in various fields, it’s important to note that synthetic products have potential research and development risks . As our understanding of its properties and effects continues to grow, it may find new applications in the future.

属性

IUPAC Name |

[4-[4-[bis(trideuteriomethoxy)phosphinothioyloxy]phenyl]sulfanylphenoxy]-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJZWCUNLNYYAU-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6P2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Temephos D12 (tetramethyl D12) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)

![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)

![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-](/img/structure/B1414518.png)

![8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B1414519.png)

![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)

![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)